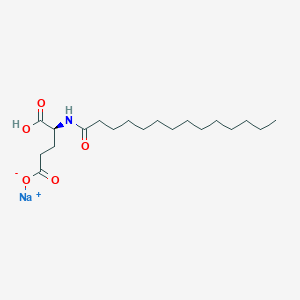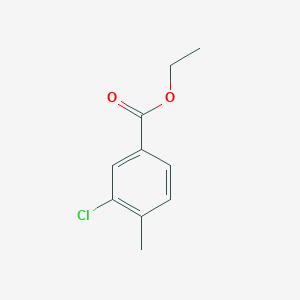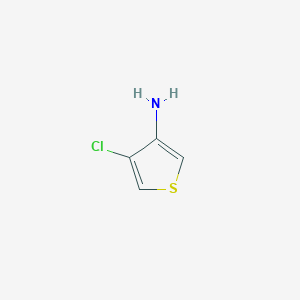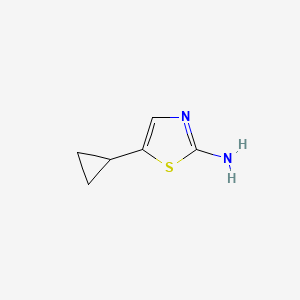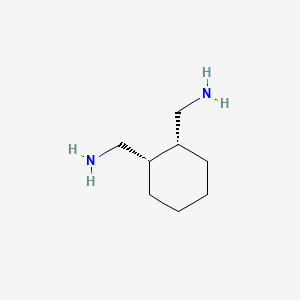![molecular formula C19H44N2O7Si2 B1592831 N,N-Bis[3-(triethoxysilyl)propyl]urea CAS No. 69465-84-5](/img/structure/B1592831.png)
N,N-Bis[3-(triethoxysilyl)propyl]urea
Descripción general
Descripción
“N,N-Bis[3-(triethoxysilyl)propyl]urea” is a chemical compound with the empirical formula C10H24N2O4Si . It is used in technical solutions at a concentration of approximately 10% .
Molecular Structure Analysis
The molecular weight of “N,N-Bis[3-(triethoxysilyl)propyl]urea” is 264.39 . Its molecular structure can be represented by the SMILES stringCCOSi=O)(OCC)OCC . Physical And Chemical Properties Analysis
“N,N-Bis[3-(triethoxysilyl)propyl]urea” is a liquid at room temperature . It has a density of 1.15 g/mL at 25 °C . The boiling point and vapor pressure are not specified in the available resources .Aplicaciones Científicas De Investigación
For example, in the field of drug delivery, these nanoparticles can be functionalized with various therapeutic agents and used to target specific cells or tissues in the body. The methods of application usually involve the synthesis of the nanoparticles, their functionalization with the therapeutic agent, and their introduction into the body through various means. The outcomes of such applications can vary widely, but they often involve improved therapeutic efficacy and reduced side effects compared to traditional drug delivery methods .
In the field of environmental remediation, these nanoparticles can be used to remove pollutants from water and soil. The nanoparticles are functionalized with compounds that can adsorb or degrade the pollutants, and then they are introduced into the contaminated environment. The outcomes of such applications can include the successful removal of pollutants and the restoration of the environment .
-
Catalyst Supports : N,N-Bis[3-(triethoxysilyl)propyl]urea capped magnetic nanoparticles can be used as catalyst supports for immobilizing surface enzymes and nanoparticles . This can enhance the efficiency and selectivity of various chemical reactions.
-
Medical Agents : The compound can be used in the silanization of ceria, which finds potential applications as medical agents . For instance, ceria nanoparticles have been studied for their antioxidant properties and potential use in treating various diseases.
-
Energy Storage : Silica-based materials functionalized with compounds like N,N-Bis[3-(triethoxysilyl)propyl]urea can be used in energy storage devices . These materials can enhance the performance of devices such as batteries and supercapacitors.
-
Construction Materials : The compound can be used to modify the properties of construction materials . For example, it can enhance the durability and resistance of concrete to environmental damage.
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1,1-bis(3-triethoxysilylpropyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H44N2O7Si2/c1-7-23-29(24-8-2,25-9-3)17-13-15-21(19(20)22)16-14-18-30(26-10-4,27-11-5)28-12-6/h7-18H2,1-6H3,(H2,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBFLGCGQJZONK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCN(CCC[Si](OCC)(OCC)OCC)C(=O)N)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H44N2O7Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624138 | |
| Record name | N,N-Bis[3-(triethoxysilyl)propyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Bis[3-(triethoxysilyl)propyl]urea | |
CAS RN |
69465-84-5 | |
| Record name | N,N-Bis[3-(triethoxysilyl)propyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B1592748.png)

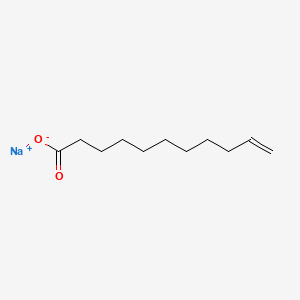
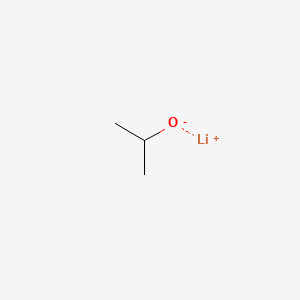
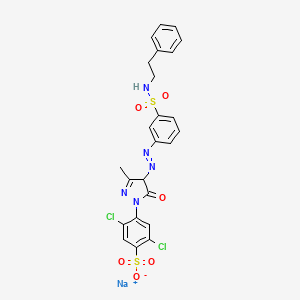
![Benzenesulfonic acid, 2-[(4-amino-9,10-dihydro-3-methyl-9,10-dioxo-1-anthracenyl)amino]-5-methyl-, monosodium salt](/img/structure/B1592756.png)
